molecular formula C18H19ClN2O3S B15105787 1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-1H-1,3-benzodiazole

1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-1H-1,3-benzodiazole

Cat. No.: B15105787
M. Wt: 378.9 g/mol
InChI Key: PSAHGTUFCUUCLC-UHFFFAOYSA-N
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Description

1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-1H-1,3-benzodiazole is a chemical compound with a complex structure that includes a benzodiazole ring substituted with a butoxy group, a chloro group, and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced through an etherification reaction using butanol and a suitable leaving group, such as a halide.

    Chlorination: The chloro group can be introduced through a chlorination reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-4-methyl-1H-imidazole
  • 1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole
  • 1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-3,5-dimethylpiperidine

Uniqueness

1-(2-butoxy-5-chloro-4-methylbenzenesulfonyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19ClN2O3S

Molecular Weight

378.9 g/mol

IUPAC Name

1-(2-butoxy-5-chloro-4-methylphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C18H19ClN2O3S/c1-3-4-9-24-17-10-13(2)14(19)11-18(17)25(22,23)21-12-20-15-7-5-6-8-16(15)21/h5-8,10-12H,3-4,9H2,1-2H3

InChI Key

PSAHGTUFCUUCLC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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